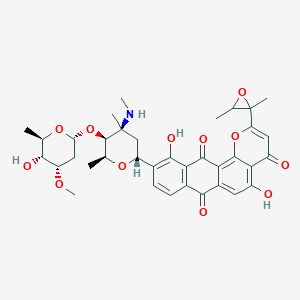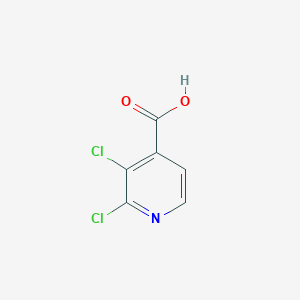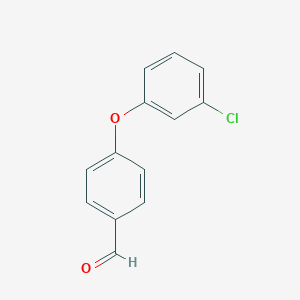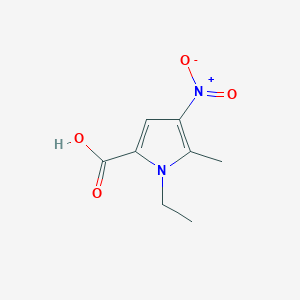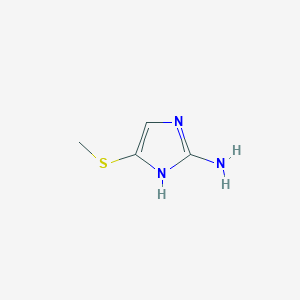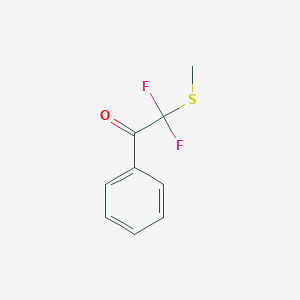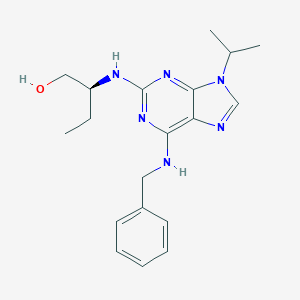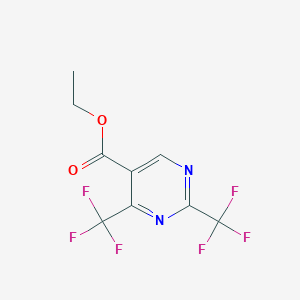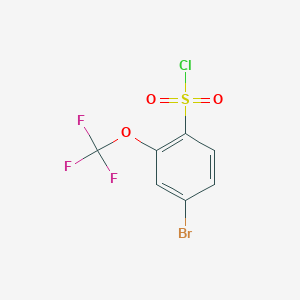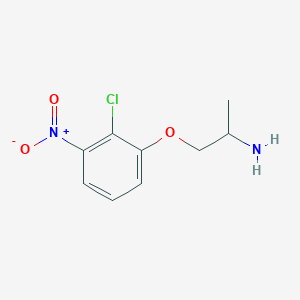
1-(2-Chloro-3-nitrophenoxy)propan-2-amine
概要
説明
1-(2-Chloro-3-nitrophenoxy)propan-2-amine, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in the field of scientific research. It is a sympathomimetic amine that has been found to have a variety of biochemical and physiological effects. Clenbuterol is commonly used in the research of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis.
作用機序
1-(2-Chloro-3-nitrophenoxy)propan-2-amine works by binding to beta-2 adrenoceptors in the lungs, which leads to the activation of adenylate cyclase. This results in the production of cyclic AMP (cAMP), which leads to the relaxation of smooth muscles and the widening of airways. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine also has a thermogenic effect, which leads to an increase in body temperature and metabolic rate.
生化学的および生理学的効果
1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, which makes it an effective treatment for muscle wasting disorders. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has also been found to increase the production of red blood cells, which can improve athletic performance.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments is its selectivity for beta-2 adrenoceptors in the lungs. This makes it an effective treatment for respiratory diseases without affecting other parts of the body. However, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body.
将来の方向性
There are several future directions for the research of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the long-term effects of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine on the body.
In conclusion, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine is a beta-2 adrenergic agonist that has been extensively used in scientific research. It has a selective effect on beta-2 adrenoceptors in the lungs, which makes it an effective treatment for respiratory diseases such as asthma and COPD. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a variety of biochemical and physiological effects, including increasing protein synthesis and decreasing protein degradation. While there are advantages to using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments, more research is needed to fully understand its potential uses and long-term effects.
科学的研究の応用
1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been extensively used in scientific research as a bronchodilator. It has been found to have a selective effect on beta-2 adrenoceptors in the lungs, which leads to the relaxation of smooth muscles and the widening of airways. This makes it an effective treatment for respiratory diseases such as asthma and COPD.
特性
CAS番号 |
163120-56-7 |
|---|---|
製品名 |
1-(2-Chloro-3-nitrophenoxy)propan-2-amine |
分子式 |
C9H11ClN2O3 |
分子量 |
230.65 g/mol |
IUPAC名 |
1-(2-chloro-3-nitrophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(11)5-15-8-4-2-3-7(9(8)10)12(13)14/h2-4,6H,5,11H2,1H3 |
InChIキー |
QPWBODAUOAYWCP-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |
正規SMILES |
CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |
同義語 |
2-Propanamine, 1-(2-chloro-3-nitrophenoxy)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

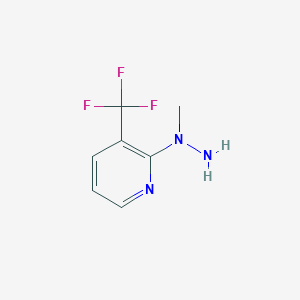
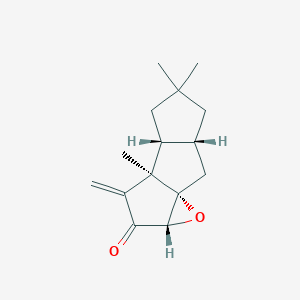
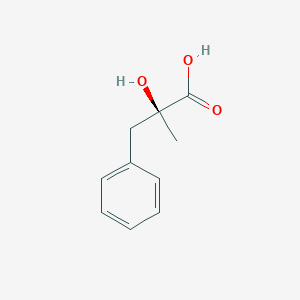
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
